Cas no 921566-13-4 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide structure
921566-13-4 structure
Product name:N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
CAS No:921566-13-4
MF:C23H28N2O4
MW:396.479426383972
CID:6135974
PubChem ID:40886817

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
    • N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
    • 921566-13-4
    • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide
    • F2261-0333
    • AKOS024632814
    • Inchi: 1S/C23H28N2O4/c1-5-13-25-18-12-11-16(14-20(18)29-15-23(3,4)22(25)27)24-21(26)17-9-7-8-10-19(17)28-6-2/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26)
    • InChI Key: REKYWWOURQTCPN-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CCC)C2=CC=1)(=O)C1=CC=CC=C1OCC

Computed Properties

  • Exact Mass: 396.20490738g/mol
  • Monoisotopic Mass: 396.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 67.9Ų

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2261-0333-2μmol
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2261-0333-10μmol
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2261-0333-30mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2261-0333-5μmol
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2261-0333-3mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2261-0333-100mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2261-0333-5mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2261-0333-15mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2261-0333-25mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2261-0333-1mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide
921566-13-4 90%+
1mg
$54.0 2023-05-16

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide Related Literature

Additional information on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide

N-(3,3-Dimethyl-4-Oxo-5-Propyl-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-Yl)-2-Ethoxybenzamide

The compound with CAS No. 921566-13-4, known as N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazepines, which are known for their unique structural properties and bioactivity.

Benzoxazepines are a family of heterocyclic compounds that have gained attention in recent years due to their diverse biological activities. The benzoxazepine core in this compound provides a rigid framework that can be further functionalized to enhance its pharmacological properties. The N-(3,3-dimethyl) substituent adds steric bulk to the molecule, potentially influencing its solubility and binding affinity in biological systems.

The 4-oxo group introduces a ketone functionality into the structure, which can participate in hydrogen bonding and other non-covalent interactions. This feature is particularly important in drug design as it can enhance the molecule's ability to interact with target proteins or enzymes. Additionally, the 5-propyl substituent introduces an aliphatic chain that may contribute to the molecule's lipophilicity and permeability across biological membranes.

Recent studies have highlighted the importance of tetrahydrobenzoxazepines in medicinal chemistry. These compounds have been shown to exhibit promising anti-inflammatory and antioxidant activities due to their ability to modulate key cellular pathways. The 8-Yl position of this compound is particularly significant as it serves as a site for further functionalization or conjugation with other bioactive moieties.

The 2-Ethoxybenzamide group attached to the benzoxazepine core adds another layer of complexity to this molecule. The ethoxy group introduces an ether functionality that can influence the molecule's electronic properties and reactivity. Furthermore, the amide linkage provides a versatile platform for additional chemical modifications or interactions within biological systems.

From a synthetic perspective, the construction of such a complex molecule requires advanced organic chemistry techniques. The synthesis of N-(3,3-dimethyl) substituted benzoxazepines often involves multi-step processes such as cyclization reactions and subsequent functionalization steps. The integration of the 2-Ethoxybenzamide group likely involves nucleophilic substitution or coupling reactions under controlled conditions.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of such compounds before experimental validation. Molecular docking studies have shown that this compound may exhibit binding affinity towards various protein targets involved in inflammation and oxidative stress pathways.

In conclusion, N-(3,3-dimethyl-4-Oxo...) represents a promising lead compound in drug discovery efforts due to its unique structural features and potential biological activities. Further research into its synthesis optimization and bioavailability will be crucial for unlocking its full therapeutic potential.

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